molecular formula C5H7N3S B13835882 3,5-diamino-1H-pyridine-4-thione

3,5-diamino-1H-pyridine-4-thione

Cat. No.: B13835882
M. Wt: 141.20 g/mol
InChI Key: MNNKCZBTBWIYSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Diamino-1H-pyridine-4-thione is a heterocyclic compound with a pyridine ring substituted with amino groups at the 3rd and 5th positions and a thione group at the 4th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-diamino-1H-pyridine-4-thione can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of 3,5-diamino-2-chloropyridine with thiourea in the presence of a base such as sodium hydroxide can yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3,5-Diamino-1H-pyridine-4-thione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thione group to a thiol group.

    Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

3,5-Diamino-1H-pyridine-4-thione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,5-diamino-1H-pyridine-4-thione involves its interaction with molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to modulation of their activity. For example, it may inhibit specific enzymes by binding to their active sites, thereby affecting biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    3,4-Diamino-1H-pyridine-5-thione: Similar structure but with different substitution pattern.

    3,5-Diamino-1H-pyridine-4-one: Contains a carbonyl group instead of a thione group.

    3,5-Diamino-1H-pyridine-4-sulfonic acid: Contains a sulfonic acid group instead of a thione group.

Uniqueness

3,5-Diamino-1H-pyridine-4-thione is unique due to the presence of both amino and thione groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups allows for diverse chemical modifications and interactions with biological targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C5H7N3S

Molecular Weight

141.20 g/mol

IUPAC Name

3,5-diamino-1H-pyridine-4-thione

InChI

InChI=1S/C5H7N3S/c6-3-1-8-2-4(7)5(3)9/h1-2H,6-7H2,(H,8,9)

InChI Key

MNNKCZBTBWIYSL-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=S)C(=CN1)N)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.